11-Nitro-1-Undecene
Overview
Description
11-Nitro-1-undecene is a nitroalkene that is 1-undecene substituted by a nitro group at position 11 . It has a molecular formula of C11H21NO2 and an average mass of 199.290 Da . It is a metabolite observed in cancer metabolism .
Synthesis Analysis
The synthesis of this compound from 1-Undecene, 11-iodo- has been reported . In addition, a study on the bioproduction of poly-α-olefins from lignocellulose mentioned that a single gene undA catalyses fatty acid (C12) conversion to 1-undecene . The heterologous expression of the undA gene enables a biosynthetic pathway for 1-undecene production through fatty acid derived metabolism in oleaginous production hosts such as A. baylyi ADP1 .Molecular Structure Analysis
The molecular structure of this compound consists of a 1-undecene backbone substituted by a nitro group at position 11 . The InChI string representation of its structure isInChI=1S/C11H21NO2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2H,1,3-11H2
. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 114-115 °C (at a pressure of 1.5 Torr), and a predicted density of 0.914±0.06 g/cm3 . Its pKa value is predicted to be 8.65±0.29 .Scientific Research Applications
Corrosion Inhibition
11-Nitro-1-Undecene derivatives, specifically isoxazolidine derivatives, exhibit significant potential in corrosion inhibition. A study by Ali et al. (2008) demonstrated the use of these derivatives in preventing mild steel corrosion in both hydrochloric and sulfuric acid media. These compounds achieved high inhibition efficiencies, showcasing their potential as corrosion inhibitors in various acidic environments (Ali, Al-Muallem, Saeed, & Rahman, 2008).
Semiconductor Interface Development
The attachment chemistry of large molecules on amine-terminated self-assembled monolayers (SAM) on semiconductor substrates, using 11-Amino-1-Undecene, was studied by Zhang and Teplyakov (2008). This research is crucial for future technologies in solar energy conversion, biosensing, catalysis, and molecular electronics. Their study focused on the attachment of fullerene C60 to 11-amino-1-undecene SAM on Si(111) surfaces, providing insights into the development of semiconductor interfaces (Zhang & Teplyakov, 2008).
Surface Functionalization and Material Science
In material science, the functionalization of surfaces with this compound derivatives has been explored. For instance, Mangos, Nakanishi, and Lewis (2014) discussed the quantification of molecular decorations on silica particles using derivatives like 11-bromo-1-undecene. This research contributes to the understanding of surface functionalization, which is vital in various material science applications (Mangos, Nakanishi, & Lewis, 2014).
Polymer Synthesis
The use of this compound in polymer synthesis was demonstrated by Toda et al. (2019) in their study on the copolymerization of ethylene and 11-bromo-1-undecene. This process led to the creation of brominated polyethylene, showcasing the role of this compound derivatives in developing new polymer materials (Toda, Miura, Miya, & Takenaka, 2019).
Advanced Material Applications
In the field of advanced materials, this compound derivatives have been used in various applications. For example, Ferrando, Jellinek, and Johnston (2008) discussed nanoalloys, where derivatives of this compound could potentially play a role in the creation and study of alloy clusters and nanoparticles. This research is significant for advancements in nanotechnology and material sciences (Ferrando, Jellinek, & Johnston, 2008).
Properties
IUPAC Name |
11-nitroundec-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2H,1,3-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFROPSPQWQTKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337652 | |
Record name | 11-Nitro-1-Undecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40244-98-2 | |
Record name | 11-Nitro-1-Undecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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